4-(4-Aminobutyl)pyridin-2-amine

Medicinal Chemistry Physicochemical Profiling Lead Optimisation

Researchers developing kinase inhibitors or cholinesterase-targeted probes often face irreproducible data from blind substitution with the N-alkylated isomer. 4-(4-Aminobutyl)pyridin-2-amine (CAS 1343084-85-4) resolves this by retaining the free 2-aminopyridine hinge-binding pharmacophore while orienting the aminobutyl chain from the para position-a geometry validated in ALK/BMP inhibitor SAR. - Delivers a fragment-sized (MW 165.24 Da) scaffold with an intact 2-aminopyridine core for direct amide coupling, reductive amination, or sulfonamide diversification. - 4-Substitution pattern ensures vector projection into the ribose pocket or solvent channel without disrupting kinase hinge interactions. - Computed logP of 1.46 ± 0.47 differentiates it measurably from the N-isomer (XlogP 0.9), providing distinct permeability and solubility properties. Procurement managers benefit from a single, well-characterized regioisomer with ≥98% purity, ready for immediate global shipping under ambient conditions.

Molecular Formula C9H15N3
Molecular Weight 165.24 g/mol
Cat. No. B13615474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Aminobutyl)pyridin-2-amine
Molecular FormulaC9H15N3
Molecular Weight165.24 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1CCCCN)N
InChIInChI=1S/C9H15N3/c10-5-2-1-3-8-4-6-12-9(11)7-8/h4,6-7H,1-3,5,10H2,(H2,11,12)
InChIKeySCJXZPREXWJITO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Aminobutyl)pyridin-2-amine: Structural Identity and Core Properties


4-(4-Aminobutyl)pyridin-2-amine (CAS 1343084-85-4), also named 4-Pyridinebutanamine, 2-amino-, is a 2-aminopyridine derivative bearing a primary amine-terminated butyl chain at the para position of the pyridine ring . It is a positional isomer of the more commonly catalogued N-(4-aminobutyl)pyridin-2-amine (CAS 92992-91-1), which carries the aminobutyl substituent on the endocyclic nitrogen at the 2-position. This regioisomeric distinction fundamentally alters the electronic character of the pyridine ring, the orientation of the terminal amine, and the compound's hydrogen-bond donor/acceptor profile, making the two compounds non-interchangeable in any structure-activity relationship (SAR) or synthetic-sequence application [1].

Regioisomeric identity 4-substituted pyridine, not N-alkylated isomer
Core pharmacophore 2-Aminopyridine motif intact for hinge binding

Why 4-(4-Aminobutyl)pyridin-2-amine Cannot Be Replaced


Generic substitution with the more widely available isomer N-(4-aminobutyl)pyridin-2-amine (CAS 92992-91-1) is chemically invalid for any application where the position of the aminobutyl chain dictates target engagement or synthetic outcome. In the 4-substituted target compound, the 2-amino group remains free for classical 2-aminopyridine hydrogen-bonding interactions with biological targets or transition-metal catalysts, while the butyl-chain amine extends from the para position with a distinct trajectory. In the N-(4-aminobutyl) isomer, the endocyclic nitrogen is alkylated, annihilating the 2-aminopyridine pharmacophore that is essential for kinase hinge-binding [1] and cholinesterase inhibition [2]. Furthermore, the computed logP values differ measurably: the N-isomer reports an XlogP of 0.9, whereas the target 4-substituted compound exhibits a logP of 1.46 ± 0.47 [3], implying different membrane permeability and solubility profiles. These differences render blind substitution a source of irreproducible data.

Pharmacophore integrity
Bidentate hinge-binding intact
Ablated by endocyclic N-alkylation
Lipophilicity profile
logP ~1.46 (computed)
XlogP 0.9; Δ >0.5 may alter permeability

Quantitative Differentiation Evidence for 4-(4-Aminobutyl)pyridin-2-amine vs. Analogs


Regioisomeric Impact on Lipophilicity (logP)

The target compound 4-(4-aminobutyl)pyridin-2-amine displays a computed logP of 1.46 ± 0.47, compared with an XlogP of 0.9 for its N-(4-aminobutyl)pyridin-2-amine isomer [1]. This ~0.56 log-unit increase in lipophilicity is consistent with the replacement of a polar endocyclic N–H with a C–C linkage, reducing hydrogen-bond donor count and increasing membrane partition coefficient. In drug-discovery programmes where CNS penetration or avoidance of hERG binding is governed by logP thresholds, this difference alone can exclude the N-isomer from a screening cascade while retaining the 4-substituted analog.

Lipophilicity shift
Cross-study comparable
ΔlogP ≈ +0.56
Supports permeability profiling context
Computed values; experimental validation needed
Medicinal Chemistry Physicochemical Profiling Lead Optimisation

2-Aminopyridine Pharmacophore: Kinase Hinge Binding Integrity

The 2-aminopyridine motif is a privileged hinge-binding scaffold in kinase inhibitor design, with the endocyclic nitrogen and exocyclic 2-NH₂ group forming a bidentate donor–acceptor pair with the kinase hinge region [1]. In 4-(4-aminobutyl)pyridin-2-amine, this pharmacophore is fully intact; the aminobutyl chain at the 4-position projects into the solvent-exposed region without disrupting the hinge-binding motif. In contrast, the N-(4-aminobutyl) isomer alkylates the endocyclic nitrogen, eliminating the critical hydrogen-bond acceptor and rendering the compound incapable of engaging the kinase hinge in the canonical binding mode. This structural distinction is the mechanistic basis for the observation that 2-amino-substituted pyridines with a free endocyclic nitrogen consistently show superior kinase inhibition compared to their N-alkylated counterparts [2].

Hinge-binding motif
Class-level inference
Target: intact; N-isomer: ablated
Preserves kinase target engagement potential
Inferred from 2-aminopyridine kinase SAR
Kinase Drug Discovery Pharmacophore Modeling Protein Kinase Inhibition

2-Aminopyridine Motif in Cholinesterase Inhibition

The 2-aminopyridine scaffold has been identified as a productive core for dual acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition, with recent structure-activity studies demonstrating that a free 2-amino group on the pyridine ring is critical for enzymatic engagement [1]. BindingDB entry CHEMBL3822670, which contains a 2-aminopyridine core consistent with the target compound class, records an IC50 of 290 nM against human serum BChE [2]. While this value is not explicitly assigned to 4-(4-aminobutyl)pyridin-2-amine, it establishes the inhibitory potency range achievable with the 2-aminopyridine pharmacophore. The 4-aminobutyl chain of the target compound provides a vector for further potency optimisation through extension into the peripheral anionic site of cholinesterases, a design strategy validated in pyrimidine and pyridine amide series [3].

BChE inhibition (class)
Class-level inference
IC50 ~290 nM
Supports cholinesterase probe design
Class-representative value; no direct data
Neurodegeneration Cholinesterase Inhibition Alzheimer's Disease

Pyridin-2-yl Substituents for Selective Cytotoxicity

In a library of 32 spirocyclic clavatadine C analogs where the agmatine (4-(aminobutyl)guanidine) side chain was systematically replaced, the pyridin-2-yl derivative (compound 29) achieved the highest selectivity index (SI) of 2.4 when comparing cytotoxicity against A-375 melanoma cells (CC50 = 12.3 µM) versus normal Hs27 fibroblasts (CC50 = 29.5 µM) [1]. This SI of 2.4 was superior to all aliphatic, aromatic, and other heterocyclic substituents in the series, including the morpholino (SI 1.9), 2,4-dichlorophenyl (SI 2.0), and pyridin-3-yl (SI 1.8) analogs. Compound 29 also induced caspase 3/7-mediated apoptosis, confirming a mechanism-based component to its cytotoxicity. Although compound 29 is a spirocyclic conjugate rather than free 4-(4-aminobutyl)pyridin-2-amine, the data establish the pyridin-2-yl-amine motif as the optimal side chain for selectivity in this chemotype.

Selectivity index rank
Cross-study comparable
SI = 2.4
Supports cell-model selectivity review
Spirocyclic conjugate series; not free amine
Anticancer Drug Discovery Selectivity Index Melanoma

Commercial Purity and Stability Advantage

Commercially, 4-(4-aminobutyl)pyridin-2-amine is supplied at 98% purity (Leyan, product 1355370) and is stable at room temperature during continental US shipping . In contrast, the N-(4-aminobutyl)pyridin-2-amine isomer is typically offered at 95% purity (Bidepharm, Wanvibio) , reflecting a 3-percentage-point purity differential that can be significant for applications requiring stoichiometric precision, such as fragment-based drug discovery, bioconjugation, or polymer synthesis where impurities introduce chain-termination defects.

Commercial purity
Specification review
98% (target) vs. 95% (N-isomer)
Spec review for stoichiometric applications
Vendor-reported; verify lot COA
Chemical Procurement Building Block Quality Synthetic Reliability

Evidence-Backed Application Scenarios for 4-(4-Aminobutyl)pyridin-2-amine


Kinase Inhibitor Fragment Library Design

The compound provides a fragment-sized (MW 165 Da) 2-aminopyridine core with an intact hinge-binding pharmacophore and a primary amine tail at the 4-position. This tail can be directly elaborated via amide coupling, reductive amination, or sulfonamide formation to explore the ribose pocket or solvent channel of kinase targets without disrupting the critical hinge interaction—as established by the 2-aminopyridine kinase inhibitor class [1]. The 4-substitution pattern ensures the vector projects into a region tolerant of diverse substituents, based on SAR from K02288 and related ALK/BMP receptor inhibitors.

Cholinesterase-Targeted Probe Synthesis for Neurodegeneration

With the 2-aminopyridine scaffold linked to nanomolar BChE inhibition in class-representative compounds (IC50 ~290 nM) [2], 4-(4-aminobutyl)pyridin-2-amine is a logical starting material for synthesising dual AChE/BChE inhibitors. The 4-aminobutyl chain can be extended to engage the peripheral anionic site of AChE, a design strategy validated in pyridine-amide dual inhibitor series [3]. The free primary amine terminus enables facile conjugation of fluorophores or affinity tags for target-engagement studies.

Anticancer Library Synthesis with Pyridin-2-yl Side Chain

The pyridin-2-yl-amine motif achieved the highest selectivity index (SI 2.4) in a spirocyclic bromotyrosine series targeting A-375 melanoma [4]. This result supports the incorporation of 4-(4-aminobutyl)pyridin-2-amine as a side-chain building block in diversity-oriented synthesis of anticancer compound libraries. The primary amine enables late-stage diversification on the spirocyclic or other core scaffolds, while the 2-aminopyridine portion contributes to target engagement and selectivity.

Bifunctional Chelators with 2-Aminopyridine Metal-Binding Motif

2-Aminopyridines are established ligands for transition metals including Fe(II), Cu(II), and Zn(II), with amine-pyridine ligands demonstrating intracellular metal chelation, ROS generation, and DNA fragmentation [5]. The 4-aminobutyl chain introduces a second, flexible amine donor that can participate in chelate formation or serve as a conjugation handle for biomolecule attachment. This dual-donor architecture, absent in N-alkylated isomers, supports applications in metallodrug design and MRI contrast-agent development.

Application
Selection Property
Validation Focus
Kinase inhibitor fragment library
Intact 2-aminopyridine hinge-binding motif
Kinase panel target engagement assay
Cholinesterase probe synthesis
2-Aminopyridine cholinesterase activity class
AChE/BChE enzyme inhibition assay
Anticancer library side chain
Pyridin-2-yl selectivity in cell models
Cell viability and selectivity profiling
Bifunctional metal chelator design
Dual amine-pyridine metal-binding architecture
Metal chelation and ROS generation studies
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